2-(Cyclohexyloxy)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis: Precursor for Modified Esters

2-(Cyclohexyloxy)acetic acid possesses a carboxylic acid group (COOH) and a cyclohexyl ether group (C6H11-O-). The carboxylic acid group can undergo esterification reactions with various alcohols, leading to the formation of new esters with the general formula R-COOCH2C6H11 (where R represents the alcohol group). These esters could be further investigated for their specific properties and potential applications in various fields, such as:

- Pharmaceuticals: Esterification with bioactive alcohols could yield novel prodrugs, which are inactive compounds that convert to active drugs within the body.

- Materials Science: Esters with specific functionalities could be used in the development of new polymers, lubricants, or liquid crystals.

Source

General organic chemistry textbooks discuss esterification reactions.

Bioconjugation Chemistry: Modifying Biomolecules

The cyclohexyl ether group in 2-(cyclohexyloxy)acetic acid might be useful for attaching it to biomolecules like proteins or peptides. This conjugation could serve several purposes:

- Improving Solubility: The cyclohexyl group can increase the molecule's lipophilicity (fat-loving nature), potentially enhancing its solubility in organic solvents or biological membranes.

- Targeted Delivery: Conjugation with targeting moieties could enable the delivery of drugs or imaging agents to specific cells or tissues within the body.

Source

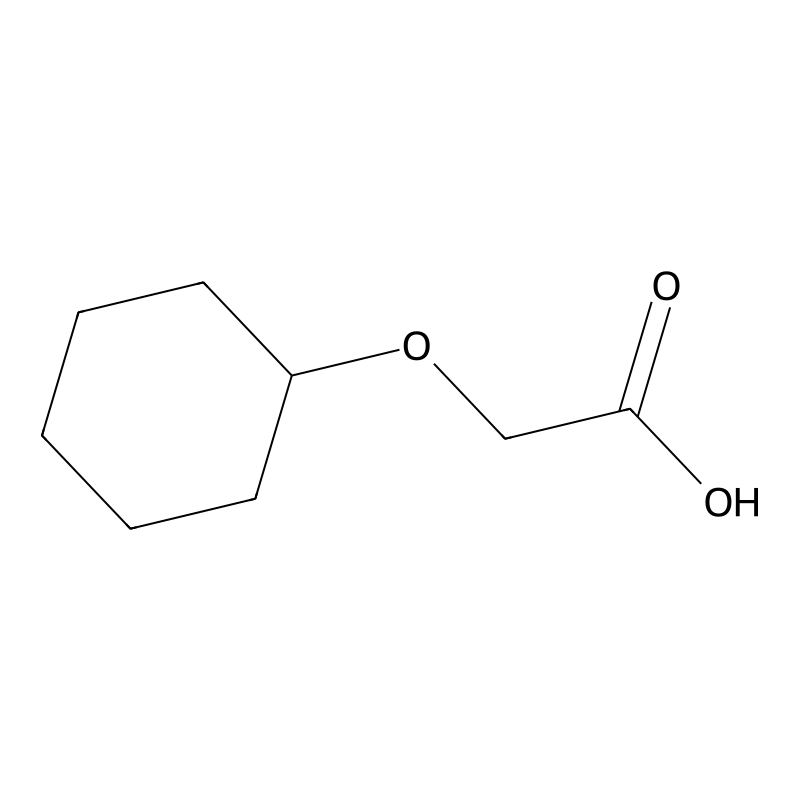

2-(Cyclohexyloxy)acetic acid is an organic compound with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.20 g/mol. It features a cyclohexyl group attached to an acetic acid moiety through an ether linkage. This compound is classified as a carboxylic acid and is known for its potential applications in various chemical and biological contexts. It possesses a structure that can be represented as follows:

textO ||Cyclohexyl-O-C-COOH

The compound is recognized for its moderate solubility in water, which is influenced by the hydrophobic cyclohexyl group and the hydrophilic carboxylic acid functional group.

- Esterification: Reaction with alcohols to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide.

- Nucleophilic Substitution: The ether oxygen can act as a nucleophile, participating in reactions with alkyl halides or other electrophiles.

In studies, it has been shown to react with various reagents, leading to the formation of different derivatives, which may include cyclic compounds or other functionalized acids .

Research indicates that 2-(cyclohexyloxy)acetic acid exhibits biological activity, particularly in modulating enzymatic reactions. It has been noted for its interactions with various biomolecules, influencing processes such as inflammation and pain response. The compound's ability to affect enzyme activity suggests potential therapeutic applications in pharmacology .

Several methods have been developed for synthesizing 2-(cyclohexyloxy)acetic acid:

- Williamson Ether Synthesis: Involves the reaction of sodium cyclohexoxide with chloroacetic acid.

- Hydrogenation Reactions: Using catalysts such as nickel or platinum on phenoxyacetic acid to produce cyclohexyloxyacetic acid .

- Esterification: Cyclohexanol can be reacted with acetic anhydride or acetic acid under acidic conditions to yield the desired compound.

Each method varies in terms of complexity, yield, and environmental impact, with some being more favorable due to lower toxicity and higher efficiency .

2-(Cyclohexyloxy)acetic acid finds applications across several fields:

- Pharmaceuticals: As a potential anti-inflammatory agent.

- Agriculture: In formulations for herbicides or plant growth regulators.

- Chemical Intermediates: For synthesizing more complex organic molecules.

Its unique structure allows it to serve as a versatile building block in organic synthesis .

Studies have shown that 2-(cyclohexyloxy)acetic acid interacts with various biological systems, particularly in enzyme kinetics. It has been tested for its inhibitory effects on certain enzymes involved in metabolic pathways, indicating a role in regulating biochemical processes. These interactions suggest that it may have therapeutic potential in treating diseases related to enzyme dysfunctions .

Several compounds share structural similarities with 2-(cyclohexyloxy)acetic acid. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Cyclohexanol | Alcohol | Simple alcohol structure without carboxylic group |

| Phenoxyacetic Acid | Aromatic Acid | Contains an aromatic ring; used in similar applications |

| 2-(Phenoxy)acetic Acid | Aromatic Ether | Similar ether linkage but with a phenyl group |

| 2-(Cyclopentyloxy)acetic Acid | Cyclic Ether | Similar structure but with a cyclopentyl group |

These compounds are unique due to variations in their functional groups and ring sizes, which influence their reactivity and biological activity. The presence of the cyclohexyl group in 2-(cyclohexyloxy)acetic acid contributes to its distinct properties compared to its analogs .

The development of 2-(Cyclohexyloxy)acetic acid synthesis emerged from the broader historical evolution of ether chemistry and carboxylic acid derivatives. The foundational work in ether synthesis can be traced to Alexander Williamson's pioneering research in 1850, when he developed the Williamson ether synthesis, an organic reaction forming ethers from organohalides and deprotonated alcohols. This reaction mechanism proved crucial for the eventual synthesis of cyclohexyloxyacetic acid derivatives, as it provided the methodological framework for creating ether linkages between cyclohexyl groups and acetic acid moieties.

The specific synthesis of 2-(Cyclohexyloxy)acetic acid gained prominence in the mid-20th century as industrial applications for fragrant compounds expanded. Patent documentation from 2007 reveals systematic efforts to develop efficient synthetic routes for cyclohexyloxy derivatives, particularly in the context of allyl ester production for fragrance applications. These early industrial investigations established the compound as a valuable intermediate in the production of aromatic substances, driving further research into optimized synthesis methods.

Contemporary research has expanded the understanding of this compound's synthetic versatility. Studies conducted in the early 21st century have demonstrated that 2-(Cyclohexyloxy)acetic acid can serve as both a substrate and intermediate in complex biochemical pathways. The compound's significance has grown with advancing analytical techniques that have allowed researchers to better characterize its properties and explore its potential applications in pharmaceutical and industrial chemistry.

Chemical Classification and Nomenclature

2-(Cyclohexyloxy)acetic acid belongs to the dual classification of carboxylic acids and ethers, reflecting its structural complexity. The compound possesses the molecular formula C₈H₁₄O₃ with a molecular weight of 158.2 grams per mole, as established through spectroscopic analysis and confirmed by multiple chemical databases. The systematic International Union of Pure and Applied Chemistry name designates this compound as (cyclohexyloxy)acetic acid, while alternative nomenclature includes 2-(cyclohexyloxy)acetic acid and cyclohexoxyacetic acid.

Table 1: Chemical Identifiers and Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄O₃ |

| Molecular Weight | 158.2 g/mol |

| Chemical Abstracts Service Number | 71995-54-5 |

| International Union of Pure and Applied Chemistry Name | (cyclohexyloxy)acetic acid |

| European Community Number | Not assigned |

| Simplified Molecular Input Line Entry System | C1CCC(CC1)OCC(=O)O |

The structural architecture of 2-(Cyclohexyloxy)acetic acid features a cyclohexyl ring connected through an oxygen atom to a methylene group, which is subsequently bonded to a carboxyl functional group. This arrangement creates a compound that exhibits characteristics of both aliphatic carboxylic acids and cyclic ethers. The cyclohexyl moiety contributes hydrophobic properties, while the carboxylic acid group provides polar functionality, resulting in amphiphilic behavior that influences the compound's solubility and reactivity patterns.

The stereochemical considerations of this compound involve the chair conformation of the cyclohexyl ring, which exists in equilibrium between different conformational states. The ether oxygen attachment point on the cyclohexyl ring can occupy either axial or equatorial positions, with the equatorial position being thermodynamically favored due to reduced steric interactions. This conformational preference influences the compound's physical properties and reactivity in various chemical transformations.

Significance in Organic Synthesis and Research

2-(Cyclohexyloxy)acetic acid demonstrates remarkable versatility as a synthetic intermediate, participating in numerous reaction types that make it valuable for organic synthesis applications. The compound readily undergoes esterification reactions with various alcohols under acidic or basic conditions, with particular significance in the synthesis of allyl cyclohexoxyacetate, a compound extensively used in fragrance and polymer industries. Research has established optimal reaction conditions for these transformations, including temperatures ranging from 50 to 140 degrees Celsius and yields consistently achieving 84 to 86 percent under controlled pressure conditions.

Table 2: Synthetic Applications and Reaction Conditions

The compound's synthetic utility extends to advanced organic transformations, including photoredox-catalyzed reactions and transesterification processes. Under visible light conditions, 2-(Cyclohexyloxy)acetic acid participates in deoxydisulfuration reactions with thiols, demonstrating its compatibility with modern photochemical synthetic methods. These reactions typically employ specific photoredox catalysts and can achieve high selectivity when properly optimized.

Industrial synthesis applications have revealed the compound's importance in continuous flow reactor systems, where copper-based catalysts enhance reaction efficiency for large-scale production. The development of these industrial methods has made 2-(Cyclohexyloxy)acetic acid more accessible for commercial applications, particularly in the fragrance industry where it serves as a precursor to compounds with distinctive fruity and pineapple-like aromatic profiles.

Research into the compound's biochemical properties has uncovered its potential role in enzymatic processes, particularly its interaction with acyl-coenzyme A synthetase enzymes. These findings suggest that 2-(Cyclohexyloxy)acetic acid may influence fatty acid metabolism pathways, opening possibilities for applications in biochemical research and pharmaceutical development. The compound's ability to modulate cellular signaling pathways and gene expression has been demonstrated in preliminary studies, indicating its potential as a research tool for investigating metabolic processes.

The synthetic significance of 2-(Cyclohexyloxy)acetic acid is further enhanced by its stability under standard laboratory conditions, although it may undergo decomposition when subjected to extreme pH or temperature conditions. This stability profile makes it suitable for long-term storage and handling in synthetic procedures, contributing to its practical utility in research and industrial applications.

Physical properties

Physical state and appearance

2-(Cyclohexyloxy)acetic acid typically appears as a colorless to pale yellow liquid or low-melting solid at room temperature [5] [20]. The physical state can vary depending on the purity and temperature conditions [5]. When in solid form, it may crystallize into a white to off-white crystalline material [20]. The compound has a characteristic odor, though less pronounced than many other carboxylic acids of similar molecular weight [15].

Melting and boiling points

The boiling point of 2-(Cyclohexyloxy)acetic acid is approximately 305.8°C at standard atmospheric pressure (760 mmHg), which is relatively high due to the presence of hydrogen bonding through the carboxylic acid group and the overall molecular weight of the compound [5]. The melting point data for this specific compound is less consistently reported in the literature, but based on structurally similar compounds, it is estimated to be in the range of 25-45°C [4] [14]. The high boiling point relative to its molecular weight is characteristic of carboxylic acids, which typically exhibit elevated boiling points due to the formation of hydrogen-bonded dimers in the liquid state [5] [15].

Solubility profile

The solubility profile of 2-(Cyclohexyloxy)acetic acid is influenced by the presence of both hydrophilic (carboxylic acid) and hydrophobic (cyclohexyl) moieties within its structure [5]. The compound exhibits limited solubility in water, estimated at approximately 1-5 g/L at room temperature, which is typical for medium-chain carboxylic acids with hydrophobic substituents [15]. In contrast, it demonstrates good solubility in polar organic solvents such as alcohols, ethers, and chloroform due to the ability of these solvents to interact with both the polar carboxylic acid group and the nonpolar cyclohexyl ring [15]. The solubility in nonpolar solvents such as hexane is limited [15]. An important characteristic of this compound is its pH-dependent solubility in aqueous media; in basic solutions, the carboxylic acid group is deprotonated to form the corresponding carboxylate salt, which significantly increases water solubility [21].

Spectroscopic characterization

NMR spectral analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about 2-(Cyclohexyloxy)acetic acid [24]. In the proton (¹H) NMR spectrum, the carboxylic acid proton appears as a singlet at approximately 11.5 ppm, which is characteristic of carboxylic acid protons due to their highly deshielded environment [24]. The methylene protons adjacent to the ether oxygen (-OCH₂-) produce a singlet at around 4.1 ppm, while the methine proton of the cyclohexyl ring attached to oxygen (-OCH-) appears as a multiplet at approximately 3.6 ppm [24]. The remaining cyclohexyl ring protons generate multiple overlapping signals in the upfield region between 1.2-2.0 ppm, with a total integration of 10 hydrogens [24].

The carbon-13 (¹³C) NMR spectrum of 2-(Cyclohexyloxy)acetic acid displays distinct signals for each carbon environment in the molecule [24]. The carbonyl carbon of the carboxylic acid group resonates at approximately 176 ppm, which is typical for carboxylic acid carbons [24]. The methine carbon of the cyclohexyl ring attached to oxygen appears at around 77 ppm, while the methylene carbon adjacent to the ether oxygen is observed at approximately 68 ppm [24]. The remaining cyclohexyl ring carbons produce signals in the upfield region between 24-32 ppm, reflecting their relatively shielded environments [24].

Infrared spectroscopy

Infrared (IR) spectroscopy is particularly useful for identifying the functional groups present in 2-(Cyclohexyloxy)acetic acid [16] [23]. The IR spectrum exhibits several characteristic absorption bands that correspond to specific molecular vibrations within the compound [23]. A broad, strong absorption band in the region of 3300-2500 cm⁻¹ is attributed to the O-H stretching vibration of the carboxylic acid group, with its breadth resulting from hydrogen bonding interactions [23]. Sharp absorption bands at 2930-2850 cm⁻¹ correspond to C-H stretching vibrations of the cyclohexyl ring [16] [23]. A strong, sharp band at 1720-1700 cm⁻¹ is characteristic of the C=O stretching vibration of the carboxylic acid group [16] [23]. Additional significant bands include those at 1450-1400 cm⁻¹ (C-H bending), 1230-1200 cm⁻¹ (C-O stretching of the carboxylic acid), and 1130-1100 cm⁻¹ (C-O-C stretching of the ether linkage) [16] [23].

Mass spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 2-(Cyclohexyloxy)acetic acid [19]. The mass spectrum typically shows a molecular ion peak at m/z 158, corresponding to the molecular weight of the compound [19]. A prominent fragment peak appears at m/z 140, resulting from the loss of water (M⁺-H₂O) from the carboxylic acid group, which is a common fragmentation pathway for carboxylic acids [19] [24]. Additional significant fragment ions include m/z 113 (loss of COOH group), m/z 99 (cyclohexyloxy fragment), m/z 83 (cyclohexyl fragment), m/z 55 (C₄H₇⁺ fragment), m/z 45 (COOH⁺ fragment), and m/z 41 (C₃H₅⁺ fragment) [19] [24]. The fragmentation pattern is consistent with the structural features of the molecule, particularly the presence of the cyclohexyl ring and the carboxylic acid moiety [19].

Chemical reactivity parameters

pKa values and acid-base behavior

The carboxylic acid group in 2-(Cyclohexyloxy)acetic acid exhibits typical acid-base behavior with a pKa value estimated to be in the range of 4.0-4.5, which is characteristic for alkoxyacetic acids [21]. This acidity is comparable to other carboxylic acids of similar structure, though slightly lower than that of unsubstituted acetic acid (pKa ≈ 4.76) due to the electron-withdrawing effect of the ether oxygen [21] [9]. In aqueous solutions, 2-(Cyclohexyloxy)acetic acid partially dissociates to form the corresponding carboxylate anion and a hydronium ion, with the equilibrium position determined by the pH of the solution relative to the pKa [9] [21]. At pH values above its pKa, the compound exists predominantly in its deprotonated carboxylate form, which exhibits enhanced water solubility compared to the undissociated acid [21]. The acid readily forms salts with bases, including alkali metal hydroxides and amines, which can be utilized for improving its solubility in aqueous media or for preparing derivatives [21].

Functional group reactivity

2-(Cyclohexyloxy)acetic acid contains two primary functional groups—a carboxylic acid and an ether linkage—each with distinct reactivity profiles [11] [22]. The carboxylic acid moiety undergoes typical reactions associated with this functional group, including esterification with alcohols to form esters, amidation with amines to form amides, and reduction with appropriate reducing agents to form the corresponding alcohol (2-(cyclohexyloxy)ethanol) [11] [22]. The esterification reactions generally require acidic catalysis or activation of the carboxylic acid, while amidation may require coupling agents to facilitate the reaction [11]. The ether linkage in the molecule is relatively stable under most conditions but can be cleaved by strong acids such as hydroiodic acid or hydrobromic acid, particularly at elevated temperatures [22] [25]. The α-hydrogen atoms adjacent to the carboxylic acid group possess slight acidity and can participate in α-substitution reactions under appropriate conditions [22]. The cyclohexyl ring, being a saturated hydrocarbon structure, can undergo typical cyclohexane reactions such as oxidation and halogenation, though these generally require harsh conditions due to the relative inertness of the C-H bonds [22].

XLogP3

GHS Hazard Statements

H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant